![molecular formula C25H21N B14283479 N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine CAS No. 131783-25-0](/img/structure/B14283479.png)
N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine is a compound that belongs to the class of organic molecules known as triarylamines. These compounds are characterized by the presence of three aryl groups attached to a nitrogen atom. This particular compound is known for its use in organic electronics, particularly in the development of hole transport materials for organic light-emitting diodes (OLEDs) and perovskite solar cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine typically involves the reaction of 4-bromo-N-(4-methylphenyl)aniline with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the development of hole transport materials for OLEDs and perovskite solar cells.
作用機序
The mechanism of action of N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine involves its ability to transport holes in organic electronic devices. The compound’s molecular structure allows it to facilitate the movement of positive charges (holes) through the material, improving the efficiency of devices like OLEDs and solar cells. The molecular targets include the active layers of these devices, where the compound interacts with other materials to enhance charge transport .
類似化合物との比較
Similar Compounds
- N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine
- N,N’-Diphenyl-N,N’-bis(4-methylphenyl)-[1,1’-biphenyl]-4,4’-diamine
- N,N’-Di(1-naphthyl)-N,N’-diphenyl-[1,1’-biphenyl]-4,4’-diamine
Uniqueness
N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine is unique due to its specific molecular structure, which provides optimal hole transport properties. This makes it particularly effective in enhancing the performance of OLEDs and perovskite solar cells compared to other similar compounds .
特性
CAS番号 |
131783-25-0 |
|---|---|
分子式 |
C25H21N |
分子量 |
335.4 g/mol |
IUPAC名 |
4-methyl-N-phenyl-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C25H21N/c1-20-12-16-24(17-13-20)26(23-10-6-3-7-11-23)25-18-14-22(15-19-25)21-8-4-2-5-9-21/h2-19H,1H3 |
InChIキー |
JEDXPDMDDZJDAU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



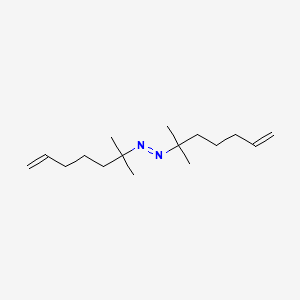
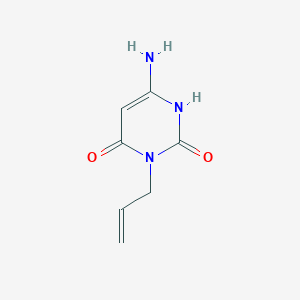
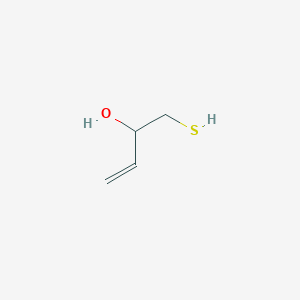
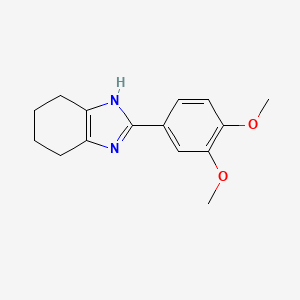

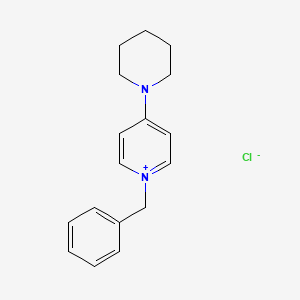
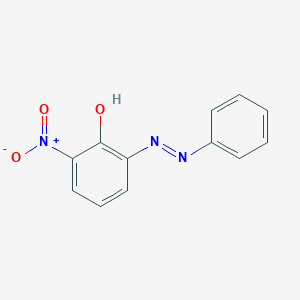
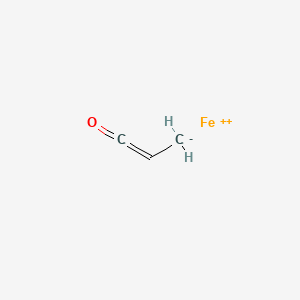

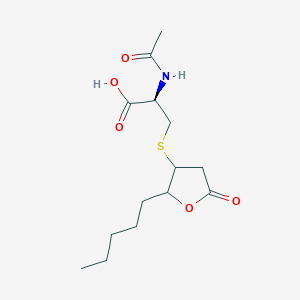
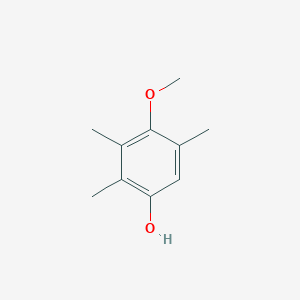
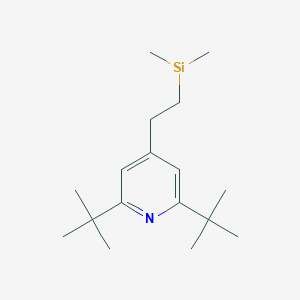
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
